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(R)-2-Amino-3-(6-bromo-1H-indol-

3-yl)propanoic acid

CAS No.: 496930-10-0

Cat. No.: B1600044

Get Quote

Executive Summary
Brominated amino acids represent a unique intersection between natural post-translational

modifications and synthetic biology tools. While naturally occurring in marine organisms and as

inflammatory biomarkers in mammals, their utility in protein engineering has surged due to the

unique physicochemical properties of the bromine atom. This guide dissects the structural

function of brominated residues, focusing on their role in halogen bonding, X-ray

crystallography phasing, and genetic code expansion.[1]

The Physicochemical Basis: Beyond Steric Bulk
The incorporation of bromine into a protein scaffold is not merely a steric substitution; it

introduces a distinct electronic signature known as the "sigma-hole."
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Unlike hydrogen bonds, which are electrostatic interactions involving a proton, halogen bonds

(X-bonds) arise from the anisotropic distribution of electron density on the halogen atom.[2]

Mechanism: The electron density around the bromine atom is not uniform. While the

equatorial region is electron-rich (nucleophilic), the region directly along the C-Br bond axis

is electron-deficient (electrophilic). This positive cap is the sigma-hole.[2]

Directionality: This results in a highly directional interaction (

) with Lewis bases (e.g., backbone carbonyl oxygens, His nitrogens).[1]

Steric and Electronic Comparison
Bromine is often used as an isostere for a methyl group, but their electronic behaviors are

divergent.[1]

Table 1: Physicochemical Comparison of Substituents

Property
Methyl Group (-
CH₃)

Bromine Atom (-Br)
Structural
Implication

Van der Waals Radius ~2.00 Å ~1.85 Å
Br is slightly more

compact but denser.

Bond Length (to C) 1.54 Å (C-C) 1.86–1.90 Å (C-Br)
Br extends further

from the backbone.

Electronic Nature
Electron Donating

(Inductive)

Electron Withdrawing

(Inductive)

Br alters pKa of

proximal residues.

Lipophilicity (

)
0.56 0.86

Br significantly

increases hydrophobic

burial.[1]

Interaction Type Hydrophobic / VdW Halogen Bond / VdW
Br can anchor specific

conformations.[1]
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Before their synthetic adoption, brominated amino acids were evolved by nature for stability

and defense.[1]

Marine Natural Products
Marine organisms, particularly Conus (cone snails) and sponges, utilize bromotryptophan and

bromotyrosine to stabilize peptide toxins.[1]

Mechanism: The heavy bromine atom restricts conformational flexibility via steric locking and

enhances membrane permeability due to increased lipophilicity.

Example:Conus peptides often contain 6-bromo-tryptophan, which prevents proteolytic

degradation and increases affinity for ion channel receptors.[1]

Mammalian Biomarkers (Eosinophils)
In humans, 3-bromotyrosine is a stable footprint of inflammation.

Pathway: Eosinophil peroxidase (EPO) utilizes plasma bromide (

) and hydrogen peroxide (

) to generate hypobromous acid (

).

Reaction:

reacts with tyrosine residues in proteins to form 3-bromotyrosine.

Clinical Relevance: Elevated levels in bronchoalveolar lavage fluid are a specific biomarker

for allergen-induced asthma.

Structural Biology: The Phasing Revolution
The high atomic number of bromine (

) makes it an ideal candidate for experimental phasing in X-ray crystallography, specifically via
Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction
(MAD).
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Anomalous Scattering Properties
Bromine has an accessible K-absorption edge that allows for the collection of precise

anomalous signal data using standard synchrotron beamlines.

Table 2: Bromine Scattering Parameters

Parameter Value Utility

Atomic Number (Z) 35
High electron density for

isomorphous replacement.[1]

K-Absorption Edge 13.47 keV (0.92 Å)
Accessible at most tunable

beamlines.

(at K-edge)
~3.8

Sufficient anomalous signal for

phasing moderate-sized

proteins.

Methodology
Cryo-soaking (NaBr) or

Incorporation

"Quick-soak" (10-60s) in 1M

NaBr is a standard rescue

strategy.

Phasing Workflow Logic
The following diagram illustrates the decision tree for utilizing bromine in crystallographic

structure solution.
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Figure 1: Decision matrix for utilizing bromine derivatives in de novo protein structure

determination.

Protocol: Genetic Code Expansion for p-
Bromophenylalanine
To study halogen bonding or facilitate phasing without soaking artifacts, site-specific

incorporation of p-bromophenylalanine (pBrF) is the gold standard. This utilizes an orthogonal

aminoacyl-tRNA synthetase (aaRS)/tRNA pair.

The Orthogonal System
Origin:Methanocaldococcus jannaschii TyrRS (MjTyrRS).

Mutation: The active site is evolved to reject tyrosine and accept pBrF.

tRNA: An amber suppressor tRNA (

) that recognizes the UAG stop codon.

Step-by-Step Incorporation Protocol
Phase 1: Preparation

Plasmid Co-transformation: Transform E. coli (BL21-DE3) with:

pEVOL-pBrF: Encodes the orthogonal MjTyrRS/tRNA pair (Chloramphenicol resistance).

pET-Target: Encodes the protein of interest with a TAG mutation at the desired site

(Ampicillin/Kanamycin resistance).

Growth: Inoculate into LB media with antibiotics.[1] Grow at 37°C until

.

Phase 2: Induction & Incorporation 3. Supplementation: Add p-bromophenylalanine (dissolved

in minimal NaOH) to a final concentration of 1 mM.

Critical Step: Do not add pBrF earlier to avoid metabolic inhibition.[1]
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Induction: At

, induce protein expression with 1 mM IPTG and 0.02% Arabinose (to induce the
synthetase).
Expression: Incubate at 25-30°C for 12-16 hours. Lower temperatures favor proper folding
and solubility.[1]

Phase 3: Validation 6. Purification: Standard Ni-NTA or affinity chromatography.[1] 7. Mass

Spectrometry (QC): Intact protein MS is mandatory.

Success Criteria: Mass shift of +63 Da or +65 Da (depending on Br isotope abundance)

relative to the Phe/Tyr equivalent, or exact mass match to the theoretical pBrF sequence.

Failure Mode: A peak corresponding to Phenylalanine or Tyrosine indicates "read-through" or

insufficient synthetase specificity.
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Figure 2: Mechanism of Genetic Code Expansion for site-specific incorporation of pBrF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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functional-structural-utility-of-brominated-amino-acids-in-protein-engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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